
2-Methylbenzothiazole-6-acetic acid
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Description
2-Methylbenzothiazole-6-acetic acid is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
2-Methylbenzothiazole derivatives are recognized for their biological activity, making them valuable in the pharmaceutical industry. They have been studied for their potential as:
- Antimicrobial Agents : Research indicates that benzothiazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, compounds derived from 2-methylbenzothiazole have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential in treating infections .
- Anticancer Agents : The structure-activity relationship (SAR) studies demonstrate that modifications in the C-2 position of benzothiazoles can enhance antitumor activity. Specific substituents have been linked to increased selectivity and potency against various cancer cell lines .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The presence of functional groups like hydroxyl or nitro has been associated with improved biological activity .
Agricultural Applications
In agriculture, 2-methylbenzothiazole derivatives are utilized as:
- Pesticides and Herbicides : These compounds serve as key intermediates in the synthesis of agrochemicals. Their efficacy in controlling pests and weeds is attributed to their ability to disrupt biological processes in target organisms .
- Plant Growth Regulators : Certain benzothiazole derivatives have been found to influence plant growth positively, enhancing crop yield and resistance to environmental stressors .
Industrial Applications
The industrial applications of 2-methylbenzothiazole-6-acetic acid include:
- Dyes and Pigments : This compound is a precursor in the synthesis of thiocyanine dyes, which are used in various coloring applications due to their vibrant hues and stability .
- Chemical Intermediates : The compound serves as an important building block in organic synthesis, facilitating the production of more complex molecules used across different industries .
Case Study 1: Antimicrobial Activity
A study synthesized several benzothiazole derivatives from 2-methylbenzothiazole and evaluated their antimicrobial properties. Compounds with electron-withdrawing groups demonstrated enhanced activity against gram-positive and gram-negative bacteria, suggesting a pathway for developing new antibiotics.
Case Study 2: Anticancer Research
Research on various substituted benzothiazoles revealed that compounds with halogen substitutions at the C-6 position exhibited significant cytotoxicity against breast cancer cell lines. This finding underscores the importance of structural modifications in optimizing therapeutic efficacy.
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |
Anticancer agents | Enhanced activity with specific substituents | |
Neuroprotective effects | Improved biological activity with hydroxyl groups | |
Agricultural Chemicals | Pesticides and herbicides | Effective pest control |
Plant growth regulators | Increased crop yield | |
Industrial Chemicals | Dyes and pigments | Used as precursors for thiocyanine dyes |
Chemical intermediates | Important building block for organic synthesis |
Properties
CAS No. |
103261-69-4 |
---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-3-2-7(5-10(12)13)4-9(8)14-6/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
QLEXVRBMZIBOTR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)CC(=O)O |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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